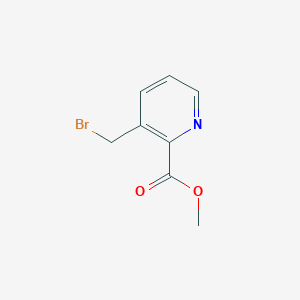

Methyl 3-(bromomethyl)picolinate

Description

Significance of Halogenated Picolinates in Chemical Research

Halogenated picolinates, a class of compounds to which methyl 3-(bromomethyl)picolinate belongs, are of considerable interest in chemical research, primarily due to the profound impact of halogen substituents on the physicochemical properties of molecules. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This makes halogenated heterocycles, including picolinates, highly valuable in the design of novel pharmaceuticals and agrochemicals. For instance, the presence of a halogen can block sites of metabolism, thereby increasing the bioavailability and in vivo half-life of a drug candidate. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering. The strategic incorporation of halogens into picolinate (B1231196) structures allows chemists to fine-tune the electronic and steric properties of molecules, which is a key aspect of modern drug discovery and materials science.

Historical Context of Bromomethyl Heterocycles as Synthetic Intermediates

The use of bromomethyl-substituted heterocyclic compounds as synthetic intermediates has a long-standing history in organic chemistry. The reactivity of the bromomethyl group, which makes it an excellent electrophile for substitution reactions, was recognized early on. One of the classical approaches to introducing this functionality is the Wohl-Ziegler bromination of a methyl-substituted heterocycle using N-bromosuccinimide (NBS) and a radical initiator. This method provided a reliable route to various bromomethyl heterocycles, which were then used as key building blocks in the synthesis of more complex molecules. For example, bromomethylquinolines have been utilized in the preparation of quinoline-8-carboxylic acids, which are precursors to useful crop protection agents researchgate.net. The development of methods for the synthesis of bromomethyl heterocycles opened up new avenues for the functionalization of heterocyclic cores, which are prevalent in a vast number of natural products and biologically active compounds. The early recognition of the synthetic utility of these intermediates laid the groundwork for the development of more sophisticated reagents and methodologies in contemporary organic synthesis.

Scope and Research Trajectory of this compound Chemistry

The research trajectory of this compound is closely tied to its application as a versatile building block in the synthesis of complex organic molecules. Its primary role is that of an electrophilic precursor, where the bromomethyl group readily reacts with a wide range of nucleophiles. This allows for the introduction of the picolinate moiety into larger molecular frameworks.

The compound is frequently utilized in the pharmaceutical industry as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). For instance, related bromomethyl heterocycles have been used in the synthesis of kinase inhibitors like crenolanib, highlighting the importance of this class of compounds in drug discovery researchgate.net. The pyridine-2-carboxylate substructure is a common motif in various biologically active compounds, and this compound provides a convenient entry point for its incorporation.

The future research direction for this compound and related compounds is likely to focus on the development of novel synthetic methodologies that utilize this building block to access new chemical space. This includes its use in cascade reactions, multicomponent reactions, and the synthesis of libraries of compounds for high-throughput screening. Furthermore, the exploration of its utility in the synthesis of novel materials, such as ligands for metal complexes and functional polymers, is an expanding area of research.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl 3-(bromomethyl)pyridine-2-carboxylate |

| CAS Number | 116986-09-5 dntb.gov.ua |

| Molecular Formula | C₈H₈BrNO₂ nih.gov |

| Molecular Weight | 230.06 g/mol |

| Appearance | Solid |

| Boiling Point | 338.6±32.0 °C at 760 mmHg nih.gov |

| Density | 1.5±0.1 g/cm³ nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIDZOQTBRDJRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648706 | |

| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116986-09-5 | |

| Record name | 2-Pyridinecarboxylic acid, 3-(bromomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116986-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(bromomethyl)pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 3 Bromomethyl Picolinate and Its Analogues

Direct Bromination Approaches

Direct bromination focuses on the selective halogenation of the methyl group on the picolinate (B1231196) ring system.

The Wohl-Ziegler reaction is a widely utilized method for the allylic and benzylic bromination of hydrocarbons. wikipedia.org This reaction employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. mychemblog.com The process is a free-radical chain reaction, highly selective for positions such as the methyl group of methyl 3-methylpicolinate due to the resonance stabilization of the resulting benzylic radical. mychemblog.comvaia.com The actual brominating agent is believed to be a low concentration of molecular bromine (Br₂), generated in situ from the reaction of NBS with traces of HBr produced during the reaction. organic-chemistry.orgchem-station.com

The success of the Wohl-Ziegler bromination hinges on carefully optimized reaction conditions. Key components include the substrate, the brominating agent (NBS), and a radical initiator.

N-Bromosuccinimide (NBS): NBS is the reagent of choice as it provides a constant, low-concentration source of bromine, which is critical to suppress side reactions like ionic addition to double bonds if present. organic-chemistry.org Typically, a stoichiometric amount of NBS relative to the substrate is used. wikipedia.org

Radical Initiators: The reaction requires initiation by a small quantity of a radical initiator, which decomposes upon heating or irradiation to generate free radicals. vaia.comyoutube.com Common initiators include dibenzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). mychemblog.com These initiators start the radical chain process by facilitating the homolytic cleavage of the bromine molecule. organic-chemistry.org

A practical example is the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate, an analogue of the target compound. In this procedure, methyl 6-chloro-3-methylpicolinate is treated with NBS and a catalytic amount of benzoyl peroxide. chemicalbook.com The reaction is heated to achieve a successful conversion. chemicalbook.com

Table 1: Wohl-Ziegler Bromination Conditions for an Analogous Compound

| Parameter | Condition |

|---|---|

| Starting Material | Methyl 6-chloro-3-methylpicolinate |

| Reagents | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Acetic Acid |

| Solvent | Carbon Tetrachloride (CCl₄) |

| Temperature | 100 °C |

| Reaction Time | 1 hour |

| Yield | 68% |

Data sourced from a synthetic procedure for Methyl 3-(bromomethyl)-6-chloropicolinate. chemicalbook.com

The choice of solvent is critical in the Wohl-Ziegler reaction as it can significantly influence efficiency and selectivity.

Carbon Tetrachloride (CCl₄): Historically, carbon tetrachloride has been the preferred solvent. wikipedia.org Its non-polar nature and stability under radical conditions are advantageous. chem-station.com Furthermore, NBS is poorly soluble in CCl₄, while the byproduct, succinimide, is insoluble and floats, which helps maintain a low bromine concentration and provides a visual cue for reaction completion. wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact (ozone depletion), its use is now heavily restricted. wikipedia.orgresearchgate.net

Alternative Solvents: Research has focused on finding greener and safer alternatives to CCl₄.

Acetonitrile: Acetonitrile can be used effectively and avoids the hazards associated with chlorinated solvents. organic-chemistry.orgresearchgate.net

Trifluorotoluene: This has been proposed as a suitable alternative for Wohl-Ziegler brominations. wikipedia.org

Ionic Liquids and Solvent-Free Conditions: To create more environmentally friendly protocols, the reaction has been successfully performed in ionic liquids and even under solvent-free conditions. youtube.comresearchgate.net

The use of polar solvents like acetic acid can alter the reaction pathway, favoring ionic bromination on the aromatic ring rather than the desired radical bromination at the benzylic position. mychemblog.com

Table 2: Suitability of Solvents for Wohl-Ziegler Bromination

| Solvent | Suitability & Notes |

|---|---|

| Carbon Tetrachloride (CCl₄) | Classic solvent, good performance, but toxic and environmentally banned. wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Acetonitrile | Good, less hazardous alternative to chlorinated solvents. organic-chemistry.orgresearchgate.net |

| Trifluorotoluene | Proposed as a suitable, less toxic replacement for CCl₄. wikipedia.org |

| 1,2-Dichlorobenzene | Shown to be superior to CCl₄ in some cases, with shorter reaction times and higher yields. researchgate.net |

| Acetic Acid | Unsuitable; promotes ionic bromination on the aromatic ring. mychemblog.com |

An alternative to direct bromination of the methyl group is the bromination of a precursor alcohol, such as methyl 3-(hydroxymethyl)picolinate. Phosphorus tribromide (PBr₃) is a classic and effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. manac-inc.co.jpepfl.ch

The reaction mechanism involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus atom. This is followed by an Sɴ2 (bimolecular nucleophilic substitution) reaction where a bromide ion displaces the activated hydroxyl group. epfl.ch This method generally proceeds with high yields and avoids the carbocation rearrangements that can occur with other reagents like hydrobromic acid. epfl.ch For the synthesis of Methyl 3-(bromomethyl)picolinate, this would involve reacting methyl 3-(hydroxymethyl)picolinate with PBr₃. chemsrc.com

Achieving site-selectivity is paramount in the synthesis of this compound, ensuring that bromination occurs exclusively at the methyl group and not on the pyridine (B92270) ring.

The Wohl-Ziegler reaction is inherently site-selective for the benzylic position. The stability of the intermediate benzylic radical, which is resonance-stabilized by the adjacent pyridine ring, is significantly greater than that of a radical formed at other positions. mychemblog.com This energetic preference ensures that hydrogen abstraction by the bromine radical occurs almost exclusively from the methyl group. mychemblog.comchem-station.com

The key to maintaining this selectivity is to ensure the reaction proceeds via a radical mechanism. This is achieved by using non-polar solvents, a radical initiator, and excluding conditions that would favor an ionic mechanism (such as the presence of Lewis acids or polar, protic solvents). mychemblog.com

Radical-Catalyzed Wohl–Ziegler Bromination

Precursor-Based Synthetic Routes

Synthesizing this compound can also be accomplished through multi-step pathways starting from various functionalized precursors. A common strategy involves the synthesis of methyl 3-(hydroxymethyl)picolinate, which is then converted to the final product.

One such route starts with 6-methylpicolinic acid. chemsrc.com The acid is first esterified to form methyl 6-methylpicolinate. This intermediate is then brominated, though this would typically target the 6-methyl group. A more relevant precursor route for the 3-substituted isomer would start with 3-methylpicolinic acid or its ester.

A more elaborate precursor route might start with a simpler, commercially available pyridine derivative. For example, a synthesis could begin with 2,6-dibromopyridine. mdpi.com Through a sequence of reactions including metal-halogen exchange (e.g., using a Grignard reagent), formylation (introduction of a -CHO group), reduction of the aldehyde to an alcohol (-CH₂OH), and final bromination of the alcohol (e.g., with PBr₃), one could construct the desired 3-(bromomethyl)picolinate structure, potentially with other substitutions on the ring. mdpi.com These multi-step syntheses offer flexibility but often involve more complex procedures and purification steps compared to direct bromination.

Derivatization from Methyl 3-Methylpicolinate

A primary and direct method for synthesizing this compound involves the free-radical bromination of methyl 3-methylpicolinate. byjus.comwikipedia.org This transformation is typically accomplished using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. chemicalbook.comyoutube.com

The reaction proceeds via a free-radical chain mechanism. byjus.com Under the influence of UV light or a chemical initiator like benzoyl peroxide, NBS undergoes homolytic cleavage to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of methyl 3-methylpicolinate, forming a resonance-stabilized benzylic-type radical. This radical subsequently reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

For instance, the reaction of methyl 6-chloro-3-methylpicolinate with N-bromosuccinimide, benzoyl peroxide, and acetic acid in a suitable solvent at elevated temperatures results in the formation of methyl 3-(bromomethyl)-6-chloropicolinate. chemicalbook.com The use of an excess of NBS can be employed to drive the reaction towards completion. chemicalbook.com

Table 1: Reagents and Conditions for Bromination of Methyl 3-Methylpicolinate Analogues

| Starting Material | Brominating Agent | Initiator/Catalyst | Solvent | Product |

| Methyl 6-chloro-3-methylpicolinate | N-Bromosuccinimide | Benzoyl Peroxide, Acetic Acid | Carbon tetrachloride | Methyl 3-(bromomethyl)-6-chloropicolinate chemicalbook.com |

| Toluene Derivatives | Bromide/Bromate couple | Aqueous Acidic Medium | Water | Benzylic Brominated Products rsc.org |

| Crotonic acid methyl ester | Bromine | UV irradiation | Carbon tetrachloride | Allylic Brominated Ester google.com |

This table provides examples of reaction conditions and is not exhaustive.

Transformations from Hydroxymethyl Picolinates

An alternative synthetic approach involves the conversion of methyl 3-(hydroxymethyl)picolinate to its corresponding bromomethyl derivative. This transformation can be effectively carried out using various brominating agents that are adept at replacing a hydroxyl group with a bromine atom.

One common method is the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh3) and a bromine source like carbon tetrabromide (CBr4) or elemental bromine. organic-chemistry.orgwikipedia.orgnrochemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by a bromide ion in an SN2 reaction, leading to the desired alkyl bromide with inversion of configuration if the carbon center is chiral. organic-chemistry.orgbyjus.com

Another effective reagent for this conversion is phosphorus tribromide (PBr3). byjus.commanac-inc.co.jpcommonorganicchemistry.com PBr3 reacts with the alcohol to form a good leaving group, which is subsequently displaced by a bromide ion. byjus.com This method is particularly useful for converting primary and secondary alcohols to alkyl bromides and generally gives high yields. byjus.commasterorganicchemistry.com

Table 2: Reagents for the Conversion of Alcohols to Alkyl Bromides

| Reagent System | Key Features |

| Triphenylphosphine/Carbon Tetrabromide (Appel Reaction) | Mild conditions, high yields, proceeds with inversion of stereochemistry for chiral alcohols. organic-chemistry.orgwikipedia.org |

| Phosphorus Tribromide (PBr3) | Good for primary and secondary alcohols, often provides higher yields than hydrobromic acid. byjus.commanac-inc.co.jp |

| Thionyl Bromide (SOBr2) | More reactive than thionyl chloride, not compatible with pyridine. commonorganicchemistry.com |

Utility of Substituted Picolinic Acid Derivatives as Starting Materials

The synthesis of this compound and its analogues can also commence from substituted picolinic acids. google.comnih.govnih.gov This approach typically involves two key steps: esterification of the carboxylic acid and subsequent bromination of a suitable functional group.

For example, starting with 3-methylpicolinic acid, the first step is the esterification to form methyl 3-methylpicolinate. nih.gov This can be achieved using standard esterification methods, such as reaction with methanol (B129727) in the presence of an acid catalyst. The resulting ester can then be subjected to benzylic bromination as described in section 2.2.1.

Alternatively, if a hydroxymethyl group is present on the picolinic acid, it can be esterified and then converted to the bromomethyl derivative as outlined in section 2.2.2. The use of picolinic acid derivatives as starting materials offers flexibility, as a wide variety of substituted picolinic acids are commercially available or can be synthesized. nih.govnih.govchemscene.com The Hell-Volhard-Zelinskii reaction, for instance, allows for the α-bromination of carboxylic acids using a mixture of Br2 and PBr3. libretexts.org

Novel Synthetic Pathway Development

The development of new synthetic routes for this compound and its analogues is driven by the need for more efficient, selective, and sustainable processes.

Exploration of Chemo- and Regioselective Synthesis

Achieving high chemo- and regioselectivity is a significant challenge in the functionalization of pyridine rings due to the electronic nature of the heterocycle. rsc.org The nitrogen atom deactivates the ring towards electrophilic substitution and directs incoming groups to specific positions. digitellinc.com

Recent research has focused on developing methods for the selective functionalization of pyridines. acs.org For instance, the direct C-H functionalization of pyridines is a highly sought-after transformation that avoids the need for pre-functionalized starting materials. rsc.org Various catalytic systems, including those based on transition metals, have been developed to achieve regioselective C-H activation and subsequent functionalization. acs.org

In the context of bromination, achieving regioselectivity is crucial. mdpi.com For the synthesis of this compound, the bromination must occur specifically at the methyl group and not on the pyridine ring. The use of radical bromination conditions, as discussed in section 2.2.1, generally favors substitution at the benzylic position over the aromatic ring. However, careful optimization of reaction conditions is often necessary to minimize side reactions and maximize the yield of the desired isomer. rsc.orgnih.gov The development of new brominating agents and catalytic systems continues to be an active area of research to improve the regioselectivity of these transformations. orientjchem.orgnih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives, including this compound, is of growing importance. numberanalytics.comrasayanjournal.co.innih.gov This involves the development of more environmentally benign and sustainable synthetic methods.

Key areas of focus in green chemistry include:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives. biosynce.com

Catalysis: Employing catalytic methods to reduce waste and improve reaction efficiency. rasayanjournal.co.inbiosynce.com This includes the use of heterogeneous catalysts that can be easily recovered and reused. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rasayanjournal.co.in

Energy Efficiency: Utilizing methods that require less energy, such as microwave-assisted synthesis or reactions that can be performed at ambient temperature. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. numberanalytics.com

For example, research into the synthesis of chromium picolinate has explored greener techniques that involve recycling of reagents and minimizing waste streams. researchgate.netpatsnap.comgoogle.com Similarly, multicomponent reactions offer a green approach by combining several steps into a single pot, thereby reducing solvent usage and purification steps. nih.govnih.gov The development of synthetic pathways for this compound that incorporate these principles will be crucial for its sustainable production.

Reactivity and Advanced Chemical Transformations of Methyl 3 Bromomethyl Picolinate

Nucleophilic Substitution Reactions

The primary mode of reactivity for methyl 3-(bromomethyl)picolinate is nucleophilic substitution, where the bromide ion is displaced by a nucleophile. This reactivity is central to its application in the synthesis of more complex molecules.

This compound is an excellent substrate for O-alkylation reactions, most notably the Williamson ether synthesis. In this reaction, an alcohol or a phenol (B47542) is deprotonated by a base to form a more nucleophilic alkoxide or phenoxide, which then displaces the bromide from the picolinate (B1231196) derivative. This reaction is a classic and reliable method for the formation of ether linkages.

The general scheme involves the reaction of an alcohol (ROH) with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide (RO⁻). This alkoxide then acts as the nucleophile. Alternatively, for more acidic alcohols like phenols, a weaker base like potassium carbonate (K₂CO₃) can be employed. The reaction proceeds via an Sₙ2 mechanism, leading to the formation of the ether and an inorganic salt as a byproduct. wikipedia.orgchemsrc.com

General Reaction Scheme:

Table 1: Representative O-Alkylation Reactions

| Alkylating Agent | Nucleophile (Alcohol) | Base | Solvent | Product |

| This compound | Phenol | K₂CO₃ | Acetonitrile | Methyl 3-(phenoxymethyl)picolinate |

| This compound | Ethanol | NaH | THF | Methyl 3-(ethoxymethyl)picolinate |

| This compound | Isopropanol | NaH | DMF | Methyl 3-(isopropoxymethyl)picolinate |

This table presents illustrative examples based on established Williamson ether synthesis protocols.

The electrophilic nature of this compound makes it a highly effective agent for the N-alkylation of a wide variety of nitrogen-containing compounds. This includes primary and secondary amines, as well as heterocyclic systems such as imidazoles. nih.govgoogle.com The reaction typically proceeds under basic conditions to deprotonate the nitrogen nucleophile or to neutralize the HBr formed during the reaction.

For instance, the alkylation of imidazoles can be directed to a specific nitrogen atom, which is a key step in the synthesis of various biologically active compounds. nih.gov The choice of base and solvent can influence the regioselectivity and yield of the reaction.

General Reaction Scheme:

Table 2: Representative N-Alkylation Reactions

| Alkylating Agent | Nucleophile (Amine) | Base | Solvent | Product |

| This compound | Aniline | Triethylamine | Dichloromethane | Methyl 3-((phenylamino)methyl)picolinate |

| This compound | Imidazole | Sodium Hydride | DMF | Methyl 3-((1H-imidazol-1-yl)methyl)picolinate |

| This compound | Diethylamine | Potassium Carbonate | Acetonitrile | Methyl 3-((diethylamino)methyl)picolinate |

This table provides representative examples based on known N-alkylation methodologies.

This compound can also serve as an electrophile in C-alkylation reactions, where a carbanion acts as the nucleophile. This allows for the formation of a new carbon-carbon bond, a fundamental transformation in organic synthesis. Typical nucleophiles for this reaction are enolates derived from β-dicarbonyl compounds, such as malonic esters or acetoacetic esters.

The reaction is generally carried out in the presence of a base, which deprotonates the acidic α-carbon of the dicarbonyl compound to generate the nucleophilic enolate. This enolate then attacks the electrophilic carbon of the bromomethyl group.

General Reaction Scheme:

Table 3: Representative C-Alkylation Reactions

| Alkylating Agent | Nucleophile | Base | Solvent | Product |

| This compound | Diethyl malonate | Sodium Ethoxide | Ethanol | Diethyl 2-((2-(methoxycarbonyl)pyridin-3-yl)methyl)malonate |

| This compound | Ethyl acetoacetate | Sodium Hydride | THF | Ethyl 2-acetyl-3-(2-(methoxycarbonyl)pyridin-3-yl)propanoate |

| This compound | 1,3-Dithiane (via lithiation) | n-Butyllithium | THF | 2-((2-(Methoxycarbonyl)pyridin-3-yl)methyl)-1,3-dithiane |

This table illustrates potential C-alkylation reactions based on established principles.

The reaction of this compound with trivalent phosphorus compounds, such as trialkyl phosphites, proceeds via the Michaelis-Arbuzov reaction. wikipedia.orgyoutube.com This reaction is a cornerstone for the synthesis of phosphonates, which are valuable intermediates in organic synthesis, particularly in the Horner-Wadsworth-Emmons olefination.

The mechanism involves the initial Sₙ2 attack of the phosphorus atom on the electrophilic carbon of the bromomethyl group, forming a phosphonium (B103445) salt intermediate. In a subsequent step, the bromide ion attacks one of the alkyl groups of the phosphite (B83602) ester, leading to the formation of the phosphonate (B1237965) and an alkyl bromide. wikipedia.orgwikipedia.org

General Reaction Scheme:

Table 4: Representative Arbuzov Reaction

| Alkylating Agent | Phosphorous Nucleophile | Conditions | Product |

| This compound | Triethyl phosphite | Heat | Diethyl (2-(methoxycarbonyl)pyridin-3-yl)methylphosphonate |

| This compound | Trimethyl phosphite | Heat | Dimethyl (2-(methoxycarbonyl)pyridin-3-yl)methylphosphonate |

| This compound | Triisopropyl phosphite | Heat | Diisopropyl (2-(methoxycarbonyl)pyridin-3-yl)methylphosphonate |

This table provides examples based on the well-established Michaelis-Arbuzov reaction.

Sulfur-centered nucleophiles, such as thiolates, readily react with this compound to form thioethers. These reactions are typically fast and efficient due to the high nucleophilicity of sulfur. The thiolate anion is usually generated in situ by treating a thiol with a base.

This reaction provides a straightforward route to a variety of sulfur-containing picolinate derivatives, which can be of interest in medicinal chemistry and materials science.

General Reaction Scheme:

Table 5: Representative Reactions with Sulfur Nucleophiles

| Alkylating Agent | Nucleophile (Thiol) | Base | Solvent | Product |

| This compound | Thiophenol | Sodium Hydroxide | Ethanol/Water | Methyl 3-((phenylthio)methyl)picolinate |

| This compound | Ethanethiol | Sodium Ethoxide | Ethanol | Methyl 3-((ethylthio)methyl)picolinate |

| This compound | Sodium thiocyanate | Acetone | Methyl 3-(thiocyanatomethyl)picolinate |

This table illustrates potential reactions with sulfur nucleophiles based on general reactivity principles.

Cross-Coupling Reactions

While direct cross-coupling of the C(sp³)-Br bond in this compound can be challenging, this compound serves as a valuable precursor for generating organometallic reagents suitable for cross-coupling reactions. For example, it can be converted into an organozinc or organoboron species, which can then participate in palladium-catalyzed cross-coupling reactions like the Negishi or Suzuki-Miyaura coupling. libretexts.org

Alternatively, the pyridine (B92270) ring itself can undergo cross-coupling reactions, although the bromomethyl group would likely need to be protected or transformed first. The Suzuki-Miyaura coupling, for instance, is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. beilstein-journals.orgnih.gov A hypothetical application could involve the conversion of the bromomethyl group to a different functionality, followed by a cross-coupling reaction at another position on the pyridine ring if a suitable leaving group is present.

A more direct, though less common, application could involve the use of the bromomethyl group in a Kumada-type coupling with a Grignard reagent, catalyzed by a nickel or palladium complex.

Table 6: Potential Cross-Coupling Strategies

| Coupling Type | Coupling Partner 1 (from picolinate) | Coupling Partner 2 | Catalyst System | Potential Product |

| Suzuki-Miyaura | (2-(Methoxycarbonyl)pyridin-3-yl)methylboronic acid pinacol (B44631) ester | Aryl bromide | Pd(PPh₃)₄, Base | Methyl 3-(arylmethyl)picolinate |

| Negishi | (2-(Methoxycarbonyl)pyridin-3-yl)methylzinc bromide | Aryl iodide | Pd(dppf)Cl₂ | Methyl 3-(arylmethyl)picolinate |

| Kumada | This compound | Phenylmagnesium bromide | Ni(dppf)Cl₂ | Methyl 3-benzylpicolinate |

This table outlines potential, rather than experimentally confirmed, cross-coupling strategies involving derivatives of this compound.

Palladium-Catalyzed Cross-Couplings (e.g., Negishi Coupling, Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds. The bromomethyl group of this compound, being analogous to a benzylic bromide, is an excellent electrophilic partner for these transformations.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org The general mechanism begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of this compound. This is followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. pearson.com Organozinc reagents are known for their high reactivity and functional group tolerance, though they are sensitive to moisture and air. wikipedia.org For a substrate like this compound, Negishi coupling provides an efficient route to introduce a variety of alkyl, vinyl, or aryl groups at the 3-position of the pyridine ring. organic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling pairs an organohalide with an organoboron compound, typically a boronic acid or boronic ester. libretexts.org The reaction is valued for the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. libretexts.orgnih.gov The catalytic cycle is similar to other palladium-catalyzed couplings and involves oxidative addition, transmetalation (facilitated by a base), and reductive elimination. libretexts.org The coupling of this compound with various aryl- or vinylboronic acids can be accomplished under standard Suzuki-Miyaura conditions to produce substituted picolinate derivatives. researchgate.netnih.gov

Below is a table representing typical conditions for these couplings with benzylic bromide-type substrates.

| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base/Solvent | Representative Product |

| Negishi Coupling | Aryl-ZnCl | Pd(PPh₃)₄, Pd₂(dba)₃ | THF, DMF | Methyl 3-(arylmethyl)picolinate |

| Suzuki-Miyaura Coupling | Vinylboronic Acid | Pd(PPh₃)₄ | K₂CO₃, Dioxane | Methyl 3-(allyl)picolinate derivative |

| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(OAc)₂ with SPhos | K₃PO₄, Toluene/H₂O | Methyl 3-(arylmethyl)picolinate |

This table is representative of typical reaction conditions for the coupling of benzylic bromides and is for illustrative purposes.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org They are particularly effective in activating less reactive electrophiles and can participate in a variety of coupling reactions, including Negishi-type and reductive cross-electrophile couplings. nih.govresearchgate.netresearchgate.net For a substrate like this compound, nickel catalysis can efficiently couple the bromomethyl group with organozinc reagents, Grignard reagents, and boronic esters. researchgate.netrsc.orgnih.gov

Nickel-catalyzed reductive couplings are particularly noteworthy, as they allow for the direct coupling of two different organic electrophiles in the presence of a stoichiometric reductant, such as manganese or zinc powder. nih.govwisc.edu This approach avoids the pre-formation of sensitive organometallic reagents. For example, a nickel catalyst could facilitate the coupling of this compound with another electrophile, like an aryl halide, to form diarylmethane-type structures. researchgate.netnih.gov

| Coupling Partner | Typical Catalyst System | Reductant (if applicable) | Solvent | Representative Product |

| Alkynylalane | NiCl₂(PPh₃)₂ | N/A | DME | Methyl 3-(alkynylmethyl)picolinate |

| Aryl Chloride | NiCl₂(dme) / Ligand | Mn⁰ or Zn⁰ | DMA, DMF | Methyl 3-(arylmethyl)picolinate |

| Benzyl Sulfonium Salt | NiBr₂(dme) | Mn⁰ | DMA | 1,2-Diaryl-ethane derivative |

This table illustrates potential nickel-catalyzed reactions based on known reactivity of benzylic bromides.

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated reactions are fundamental for forming carbon-heteroatom bonds (C-N, C-O, C-S) and are also used for certain C-C bond formations. The electrophilic bromomethyl group of this compound is susceptible to substitution by various nucleophiles under copper catalysis. These reactions, such as Ullmann-type couplings, are often advantageous due to the low cost and low toxicity of copper catalysts. acs.org

Copper catalysis can enable the coupling of the bromomethyl moiety with alcohols, phenols, amines, and azoles to generate the corresponding ethers, amines, and N-alkylated heterocycles. nih.govnih.govacs.org Recent advances have shown that copper can catalyze the cross-coupling of benzylic bromides with arylboronic acids in a Suzuki-Miyaura-type fashion, providing an alternative to palladium-based systems. researchgate.net

| Nucleophile/Partner | Typical Catalyst System | Base/Solvent | Representative Product | | :--- | :--- | :--- | :--- | :--- | | Pyrazole | CuI / Ligand | Cs₂CO₃, Dioxane | Methyl 3-((pyrazol-1-yl)methyl)picolinate | | Arylboronic Acid | Cu(OAc)₂ / Bipyridine | K₂CO₃, DMSO | Methyl 3-(arylmethyl)picolinate | | Alcohol (R-OH) | CuI | NaH, THF | Methyl 3-((alkoxy)methyl)picolinate |

This table illustrates potential copper-mediated reactions for illustrative purposes.

Derivatization Strategies for Analytical and Synthetic Purposes

Formation of Volatile Derivatives for Chromatographic Analysis

Gas chromatography (GC) is a powerful analytical technique, but its application is limited to compounds that are volatile and thermally stable. Picolinic acid esters may have limited volatility. To enhance their suitability for GC analysis, derivatization is often employed. researchgate.net For this compound, derivatization could target either the ester or the bromomethyl group.

A common strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (3-(bromomethyl)picolinic acid), followed by esterification with a reagent that imparts volatility, such as a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) ester. Alternatively, direct transesterification to a more volatile ester could be performed. Another approach is the substitution of the bromide with a less polar, stable group. Picolinoyl derivatization is also a known technique to improve detection in liquid chromatography-mass spectrometry (LC-MS), which could be adapted. researchgate.netnih.gov

| Target Functional Group | Derivatization Reagent | Derivative Type | Purpose |

| Carboxylic Acid (post-hydrolysis) | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Silyl Ester | Increase volatility for GC |

| Carboxylic Acid (post-hydrolysis) | BF₃/Methanol (B129727) | Methyl Ester | Increase volatility for GC |

| Hydroxyl Group (post-reduction) | Acetic Anhydride | Acetate Ester | Improve stability and chromatography |

| Bromomethyl Group | Thiophenol | Thioether | Alter polarity for LC separation |

This table presents potential derivatization strategies for analytical purposes.

Functional Group Interconversions

The bromomethyl group is a versatile handle for a wide range of functional group interconversions (FGIs) via nucleophilic substitution reactions. This allows for the transformation of this compound into a diverse array of derivatives. The benzylic-type nature of the C-Br bond makes it highly reactive towards a plethora of nucleophiles. researchgate.net

For instance, treatment with sodium azide (B81097) yields an azidomethyl derivative, which can be subsequently reduced to an aminomethyl group. Reaction with cyanide salts produces a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Direct substitution with primary or secondary amines provides access to substituted aminomethyl picolinates. Other common transformations include conversion to the corresponding alcohol via hydrolysis, or to ethers and thioethers by reaction with alkoxides and thiolates, respectively. researchgate.netresearchgate.net

| Reagent | Functional Group Formed |

| Sodium Azide (NaN₃) | Azide (-CH₂N₃) |

| Potassium Cyanide (KCN) | Nitrile (-CH₂CN) |

| Ammonia (NH₃) or Amines (R₂NH) | Amine (-CH₂NR₂) |

| Sodium Hydroxide (NaOH) | Alcohol (-CH₂OH) |

| Sodium Alkoxide (NaOR) | Ether (-CH₂OR) |

| Sodium Thiolate (NaSR) | Thioether (-CH₂SR) |

| Triphenylphosphine (B44618) (PPh₃) | Phosphonium Salt (-CH₂P⁺Ph₃Br⁻) |

This data table showcases common functional group interconversions from the bromomethyl moiety.

Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound makes it an excellent substrate for constructing new heterocyclic rings. It can participate in both intramolecular and intermolecular cyclization reactions. For example, compounds containing bromomethyl pyridine units are known precursors for the synthesis of macrocycles. nih.gov

In an intramolecular sense, a nucleophile could be installed elsewhere on the molecule, which then displaces the bromide to form a fused ring system. More commonly, it is used in intermolecular reactions where it acts as a two-carbon synthon. For example, it could react with a dinucleophile in a condensation reaction to form a new heterocyclic ring fused or appended to the pyridine core. Annulation strategies, where the compound contributes to the formation of a new fused benzene (B151609) ring, are also conceivable. beilstein-journals.org The synthesis of complex polycyclic structures, such as those containing fused pyrimido[4,5-b]quinoline or pyrazolo[3,4-b]pyridine cores, often relies on building blocks that can undergo programmed cyclization steps. rsc.org

Radical Reactions Involving Bromomethyl Picolinatesbeilstein-journals.org

The bromomethyl group in picolinate derivatives serves as a precursor for carbon-centered radicals, which can undergo a variety of intramolecular and intermolecular reactions. A significant application of this reactivity is in the synthesis of complex heterocyclic structures through radical cyclization. Research in this area has led to the development of methods for constructing fused ring systems, such as pyrrolo[3,4-b]pyridin-5-ones, which are of interest in medicinal chemistry.

One notable study details the synthesis of such polyheterocyclic compounds through a free-radical cyclization approach. The process involves the intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts. The key step is the generation of a radical at the bromomethyl position, which then attacks an adjacent aromatic ring to form a new carbon-carbon bond, leading to the fused heterocyclic system.

The typical reaction conditions for these radical cyclizations involve the use of a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent. A tin-free method has been developed using tris(trimethylsilyl)silane (B43935) (TTMSS) as the radical mediator. The reactions are generally carried out in a solvent like chlorobenzene (B131634) at elevated temperatures.

The efficiency of the cyclization is influenced by the nature of the substituents on the aromatic rings. For instance, the presence of electron-withdrawing or electron-donating groups can affect the yield of the cyclized product. A variety of substituents, including fluoro, chloro, methyl, and methoxy (B1213986) groups on the 2-phenyl ring of the pyrrolylpyridinium salt, are well-tolerated, leading to the desired products in good yields. However, strongly electron-withdrawing groups like nitro can sometimes lead to side reactions and lower yields.

The following table summarizes the results from the free-radical cyclization of various substituted pyrrolylpyridinium bromides to form pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives.

Table 1: Free-Radical Cyclization of Substituted Pyrrolylpyridinium Bromides

| Entry | R¹ | R² | R³ | R⁴ | Yield (%) |

|---|---|---|---|---|---|

| 1 | H | H | H | H | 85 |

| 2 | F | H | H | H | 82 |

| 3 | Cl | H | H | H | 75 |

| 4 | Me | H | H | H | 88 |

| 5 | OMe | H | H | H | 80 |

| 6 | H | Me | H | H | 86 |

| 7 | H | OMe | H | H | 81 |

| 8 | H | H | Me | H | 78 |

| 9 | H | H | OMe | H | 77 |

| 10 | H | H | H | CN | 70 |

This method provides a versatile and efficient route to complex heterocyclic systems that would be challenging to synthesize through other means. The tolerance of various functional groups makes it a valuable tool in the synthesis of diverse molecular libraries for biological screening.

Mechanistic Investigations of Reactions Involving Methyl 3 Bromomethyl Picolinate

Elucidation of Reaction Pathways and Transition States

Reactions involving the bromomethyl group of Methyl 3-(bromomethyl)picolinate primarily proceed via nucleophilic substitution pathways. The benzylic-like nature of the carbon-bromine bond, being adjacent to the pyridine (B92270) ring, makes it susceptible to attack by nucleophiles. The two most probable mechanisms are the bimolecular nucleophilic substitution (S_N2) and the unimolecular nucleophilic substitution (S_N1) reactions.

S_N2 Pathway: In the S_N2 mechanism, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group in a concerted step, leading to the simultaneous formation of a new bond with the nucleophile and the cleavage of the C-Br bond. This process proceeds through a single transition state. Computational analyses of similar S_N2 reactions suggest a trigonal bipyramidal geometry for the transition state, where the incoming nucleophile and the departing bromide ion are positioned at the axial positions, and the hydrogen atoms and the picolinate (B1231196) ring lie in the equatorial plane. The energy of this transition state is a critical determinant of the reaction rate.

S_N1 Pathway: The S_N1 mechanism involves a two-step process. The first and rate-determining step is the heterolytic cleavage of the C-Br bond to form a carbocation intermediate. This benzylic-type carbocation is stabilized by resonance with the adjacent pyridine ring. In the second step, the carbocation rapidly reacts with a nucleophile. The feasibility of an S_N1 pathway is enhanced by polar, protic solvents that can solvate both the carbocation and the leaving bromide ion.

The preferred reaction pathway, S_N1 versus S_N2, is influenced by several factors including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. For primary benzylic halides like this compound, the S_N2 mechanism is generally favored, especially with strong, unhindered nucleophiles in aprotic solvents.

Role of the Bromine Moiety in Reaction Selectivity and Efficiency

The bromine atom in this compound serves as an excellent leaving group in nucleophilic substitution reactions. The polarizability of the C-Br bond facilitates its cleavage, and the resulting bromide ion is a stable, weakly basic species. This characteristic is crucial for the efficiency of both S_N1 and S_N2 reactions.

In addition to being a good leaving group, the bromine atom directs the reactivity to the benzylic position. The electronegativity of bromine polarizes the C-Br bond, making the attached carbon atom electrophilic and thus the primary site for nucleophilic attack.

The selectivity of reactions involving the bromine moiety is also influenced by its position on the pyridine ring. Being at the 3-position, the electronic effects of the nitrogen atom and the ester group are transmitted to the bromomethyl group, influencing its reactivity.

Influence of Picolinate Ester Group on Reactivity

The methyl picolinate group, consisting of the pyridine ring and the methyl ester at the 2-position, exerts a significant electronic influence on the reactivity of the bromomethyl group at the 3-position. The pyridine nitrogen is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but activates it towards nucleophilic substitution at the 2- and 4-positions. However, its effect on the reactivity of a substituent at the 3-position is more complex.

The ester group at the 2-position is also electron-withdrawing. The combined inductive and resonance effects of the pyridine nitrogen and the ester group influence the electron density at the benzylic carbon of the bromomethyl group. This can affect the stability of the transition states in both S_N1 and S_N2 reactions. For instance, the electron-withdrawing nature of the picolinate system can destabilize a potential carbocation intermediate, thereby disfavoring an S_N1 pathway. Conversely, it can make the benzylic carbon more electrophilic, potentially accelerating an S_N2 reaction.

Kinetic Studies and Reaction Rate Determination

Rate = k[this compound][Nucleophile]

The rate constant, k, would be influenced by factors such as temperature, solvent polarity, and the steric and electronic properties of the nucleophile.

For an S_N1 reaction, the rate would be first-order, depending only on the concentration of the substrate, as the initial ionization step is the slowest.

Rate = k[this compound]

Kinetic studies on substituted pyridines have often utilized Hammett plots to correlate reaction rates with the electronic effects of substituents. Such an analysis for reactions of this compound would likely show a positive rho (ρ) value for nucleophilic substitution, indicating that electron-withdrawing groups on the nucleophile would decrease the reaction rate, which is consistent with a typical S_N2 mechanism.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would yield key information about bond lengths, bond angles, and dihedral angles of Methyl 3-(bromomethyl)picolinate. Following optimization, an electronic structure analysis would reveal details about the distribution of electrons within the molecule, including atomic charges and electrostatic potential surfaces, which are crucial for understanding its intermolecular interactions. However, no published studies were found that report these specific parameters for this compound.

FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting a molecule's reactivity. The energies of the HOMO and LUMO and the energy gap between them indicate the molecule's susceptibility to electrophilic and nucleophilic attack. While the principles of FMO theory are well-established, specific calculations detailing the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound are not available in the literature.

DFT calculations are frequently used to map out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energy barriers. This information is vital for understanding reaction kinetics and mechanisms. For this compound, such studies could elucidate the pathways of its synthetic routes or its degradation, but no such mechanistic investigations have been published.

The surrounding solvent can significantly influence the reactivity and stability of a molecule. Computational models, such as implicit and explicit solvent models, can be used in conjunction with DFT to simulate these effects. An analysis of this compound in different solvents would provide insights into its solubility and how the solvent medium affects its reaction pathways. This area of research remains unexplored for this specific compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the conformational dynamics and intermolecular interactions of a system. MD simulations of this compound could reveal its dynamic behavior in solution, including its interactions with solvent molecules and its conformational flexibility. No such simulation studies have been reported.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

QM/MM methods offer a powerful approach for studying chemical reactions in large systems, such as enzymes. This hybrid method treats the reactive center with high-level quantum mechanics while the surrounding environment is described by more computationally efficient molecular mechanics. While QM/MM approaches are widely used, their application to systems containing this compound has not been documented in the scientific literature.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule.

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. In the case of Methyl 3-(bromomethyl)picolinate, the ¹H NMR spectrum would show distinct signals for the methyl protons, the bromomethyl protons, and the protons on the picolinate (B1231196) ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of the different carbon atoms, including the carbonyl carbon of the ester group.

Two-dimensional (2D) NMR experiments offer deeper insights into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons on the pyridine (B92270) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and hydrogen atoms. This is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC experiment could show a correlation between the methyl protons and the carbonyl carbon of the ester group, confirming the ester functionality.

Table 1: Representative NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H4 | 7.82 (d) | 138.4 |

| Pyridine-H5 | 7.42 (t) | 124.7 |

| Pyridine-H6 | 8.65 (d) | 148.9 |

| CH₂Br | 4.65 (s) | 29.8 |

| OCH₃ | 3.92 (s) | 52.8 |

| C=O | - | 165.2 |

| Pyridine-C2 | - | 146.5 |

| Pyridine-C3 | - | 133.1 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its crystalline form. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystal structures. Different polymorphs can have distinct physical properties, and ssNMR is a powerful tool for their characterization.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining information about its elemental composition and structure.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₈H₈BrNO₂), the expected exact mass can be calculated. An HRMS measurement that matches this calculated mass provides strong evidence for the identity of the compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a bromine radical, a methoxy (B1213986) group, or a carbon monoxide molecule. Analyzing these fragmentation pathways can help to confirm the structure of the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands corresponding to the different functional groups present in the molecule. Key expected peaks include a strong absorption for the C=O (carbonyl) stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, C-H stretching and bending vibrations for the aromatic ring and the methyl/bromomethyl groups, and C-N stretching vibrations of the pyridine ring. The C-Br stretch would be expected to appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for examining the electronic structure of "this compound." By measuring the absorption of ultraviolet and visible light, this technique provides information on the electronic transitions within the molecule, which is primarily dictated by the pyridine ring system.

The chromophore in "this compound" is the pyridine ring, substituted with both an ester and a bromomethyl group. The UV-Vis spectrum of pyridine-based compounds is characterized by absorption bands arising from π → π* and n → π* electronic transitions.

The pyridine ring itself typically exhibits two main absorption bands. sielc.com For instance, pyridine in an acidic mobile phase shows absorption maxima at approximately 202 nm and 254 nm. sielc.com The more intense, lower-wavelength band is generally assigned to a π → π* transition, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. A second, less intense band at a longer wavelength is attributed to an n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen atom's lone pair to an antibonding π* orbital. researchgate.net

In derivatives of picolinic acid, these transitions can be observed and are influenced by the substituents on the pyridine ring. The electronic absorption spectra for related picolinate-based ligands show intense absorption bands attributed to π → π* and n → π* electronic transitions of the pyridine ring. nih.gov For example, a study on a methyl acrylate (B77674) derivative with a cyano-substituted aromatic ring reported π→π* transitions at 251 nm and 265 nm, and an n→π* transition at 272 nm. mdpi.com The presence of the methyl ester and bromomethyl groups on the picolinate scaffold is expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted pyridine, but the fundamental nature of the transitions remains the same.

Table 1: Typical UV-Vis Absorption Data for Pyridine and Related Chromophores

| Compound/Class | Absorption Maxima (λmax) | Transition Type | Reference |

|---|---|---|---|

| Pyridine | ~254 nm, 262 nm | n → π* | researchgate.net |

| Pyridine | ~202 nm, 254 nm | π → π, n → π | sielc.com |

| Picolinate-based Ligands | ~250-255 nm | π → π* | nih.gov |

| Picolinate-based Ligands | ~331-334 nm | n → π* | nih.gov |

| Methyl Salicylate | ~230-240 nm | π → π* | mdpi.com |

This table presents generalized data for the pyridine chromophore and related structures to infer the expected spectral characteristics of this compound.

"this compound" and its derivatives are valuable ligands in coordination chemistry, capable of forming stable complexes with various metal ions. nih.govontosight.ai UV-Vis spectroscopy is a primary technique for monitoring the formation of these coordination complexes and investigating their electronic properties.

When a ligand like a picolinate derivative coordinates to a metal ion, its electronic environment is altered, leading to shifts in the absorption bands of the chromophore. This phenomenon is often used to confirm complexation and study the nature of the metal-ligand interaction. For instance, upon complexation of picolinate-based ligands with metal ions like Cu(II), Zn(II), or Mn(II), the original intra-ligand absorption bands can shift, and new bands corresponding to charge transfer transitions (ligand-to-metal or metal-to-ligand) or d-d transitions within the metal center may appear. mdpi.comnih.gov

In a study of complexes formed between a pyridine-containing ligand and Cu(II), Co(II), and Ni(II) ions, the absorption maxima were observed to shift upon complexation, confirming the interaction between the ligand and the metal ions. researchgate.net Similarly, the formation of chromium(III) picolinate complexes has been identified using UV-Vis spectrophotometry, among other techniques. researchgate.netx-mol.com The changes in the UV-Vis spectrum, such as shifts in λmax or changes in molar absorptivity, can be used to determine the stoichiometry and stability constants of the resulting complexes. researchgate.net Therefore, UV-Vis spectroscopy serves as a straightforward method to track the reaction progress and characterize the products when "this compound" is used in the synthesis of new metal complexes.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for "this compound" is not publicly available, X-ray crystallography of structurally similar compounds provides significant insight into its likely solid-state conformation and intermolecular interactions. Picolinic acid derivatives and molecules containing bromomethyl groups have been studied, revealing key structural features. nih.govnih.gov

Studies on various picolinic acid derivatives show that the substituent groups significantly influence both the molecular conformation and the crystal packing. nih.gov For "this compound," key structural parameters would include the planarity of the pyridine ring, the orientation of the methyl ester group relative to the ring, and the torsion angles associated with the bromomethyl group. In a related compound, 3,5-bis(bromomethyl)phenyl acetate, the two bromomethyl groups were found to be located on opposite sides of the benzene (B151609) ring. nih.gov

The crystal packing of "this compound" would likely be governed by a combination of weak non-covalent interactions, such as C—H⋯O and potential halogen bonds (Br⋯N or Br⋯O). In the crystal structure of 3,5-bis(bromomethyl)phenyl acetate, Br⋯Br interactions were observed to connect molecules into larger aggregates. nih.gov Similarly, the structure of 3-bromomethyl-2-chloro-quinoline features C-H⋯N intermolecular hydrogen bonds that help stabilize the crystal lattice. ansfoundation.orgsemanticscholar.org These examples suggest that the bromine atom in "this compound" could play a crucial role in directing the supramolecular assembly in the solid state.

Table 2: Crystallographic Data for a Structurally Related Compound: 3-bromomethyl-2-chloro-quinoline

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | ansfoundation.organsfoundation.org |

| Space Group | P-1 | ansfoundation.organsfoundation.org |

| a (Å) | 6.587(2) | ansfoundation.organsfoundation.org |

| b (Å) | 7.278(3) | ansfoundation.organsfoundation.org |

| c (Å) | 10.442(3) | ansfoundation.organsfoundation.org |

| α (°) | 83.59(3) | ansfoundation.organsfoundation.org |

| β (°) | 75.42(2) | ansfoundation.organsfoundation.org |

| γ (°) | 77.39(3) | ansfoundation.organsfoundation.org |

This table provides data for a related heterocyclic compound to illustrate the type of information obtained from an X-ray crystallographic study.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Methyl Salicylate |

| Copper(II) |

| Zinc(II) |

| Manganese(II) |

| Cobalt(II) |

| Nickel(II) |

| Chromium(III) picolinate |

| 3,5-bis(bromomethyl)phenyl acetate |

| 3-bromomethyl-2-chloro-quinoline |

Applications of Methyl 3 Bromomethyl Picolinate As a Building Block in Complex Molecule Synthesis

Pharmaceutical Intermediatesnih.gov

The pyridine (B92270) moiety is a common feature in many pharmaceutical compounds, and as such, derivatives of picolinic acid are important intermediates in drug discovery and development. nih.gov Methyl 3-(bromomethyl)picolinate provides a reactive handle to introduce the picolinate (B1231196) scaffold into larger, more complex molecules destined for therapeutic applications.

The reactive bromomethyl group of this compound is readily displaced by a variety of nucleophiles, making it a key reagent for the synthesis of complex heterocyclic systems. This reactivity allows for the construction of fused ring systems and the introduction of the picolinate motif onto other heterocyclic cores. For instance, reactions with dinucleophilic species can lead to the formation of new heterocyclic rings fused to the pyridine core.

The general reactivity of bromomethyl-substituted pyridines is well-established. For example, 2,6-Bis(bromomethyl)pyridine is used in the preparation of pyridine-pyrazole derivatives and macrocyclic ligands containing imidazolyl and pyridyl carboxamide functionalities. sigmaaldrich.com Similarly, this compound can react with various nucleophiles, such as amines, thiols, and carbanions, to generate a diverse library of substituted picolinates. These reactions are typically carried out under basic conditions to facilitate the nucleophilic attack on the electrophilic benzylic carbon.

Efficient procedures have been developed for the allylation of ketones with related compounds like methyl 3-(bromomethyl)but-3-enoates, demonstrating the utility of the bromomethyl group in forming new carbon-carbon bonds for the synthesis of novel heterocyclic compounds. researchgate.net The condensation of related bromomethyl compounds with aldehydes in the presence of zinc has also been shown to produce δ-hydroxy-β-methylidenecarboxylic acid esters, which can undergo lactonization to form new heterocyclic rings. researchgate.net These examples highlight the potential of this compound as a precursor to a wide range of bioactive heterocyclic structures.

Table 1: Examples of Reactions for the Synthesis of Heterocycles from Bromomethyl-Substituted Pyridines

| Starting Material | Reagent(s) | Product Type | Reference |

| 2,6-Bis(bromomethyl)pyridine | 3,5-Diphenylpyrazole | 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine | sigmaaldrich.com |

| 2,6-Bis(bromomethyl)pyridine | N(1),N(7)-pyridine-2,6-dimethyl-N(2),N(6)-bis(6-(3-(1H-benzo[d]imidazol-1-yl)propanamido)pyridin-2-yl)pyridine-2,6-dicarboxamide dibromide | Macrocyclic ligand | sigmaaldrich.com |

| 2-(Bromomethyl)pyridine hydrobromide | Potassium carbonate | 2-(Bromomethyl)pyridine | chemicalbook.com |

Precursors for Drug Candidates (e.g., RORγt modulators)nih.gov

The retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in a variety of autoimmune and inflammatory diseases. nih.govnih.gov As a result, RORγt has emerged as a promising therapeutic target for the development of new drugs to treat conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. nih.govnih.gov Small molecule inverse agonists and antagonists of RORγt are of significant interest in this field. nih.govnih.gov

While direct synthesis of RORγt modulators from this compound is not explicitly detailed in the reviewed literature, the structural motifs present in known RORγt modulators suggest its potential as a key precursor. Many RORγt inverse agonists are complex molecules containing heterocyclic cores. bohrium.comnih.gov The ability to introduce the substituted picolinate moiety via the reactive bromomethyl group makes this compound a valuable tool for medicinal chemists.

For example, the synthesis of novel RORγt inverse agonists often involves the coupling of various heterocyclic fragments. nih.gov The picolinate structure could be incorporated to explore new chemical space and optimize the pharmacological properties of these drug candidates. The development of novel RORγt modulators is an active area of research, with numerous patents filed for a wide range of chemical scaffolds, including quinoline (B57606) derivatives and tricyclic analogues. nih.govnih.gov The versatility of this compound allows for its potential integration into synthetic routes targeting these complex and therapeutically relevant molecules.

Agrochemical Development

Picolinic acid and its derivatives are a well-established class of herbicides. nih.gov Their mode of action often involves mimicking natural plant hormones, leading to uncontrolled growth and eventual death of the target weeds.

The picolinate skeleton is central to the activity of several commercially important herbicides. nih.gov Recent research has focused on the design and synthesis of novel picolinic acid derivatives with improved efficacy and selectivity. For instance, the substitution pattern on the pyridine ring can be modified to fine-tune the herbicidal activity and crop safety profile.

Studies have shown that 6-aryl-2-picolinates and 6-pyrazolyl-2-picolinic acids exhibit potent herbicidal properties. nih.gov These compounds are often synthesized by creating the substituted picolinic acid core and then esterifying it. While direct use of this compound in the synthesis of commercial herbicides is not documented in the provided search results, its structure lends itself to the synthesis of analogous compounds. The bromomethyl group could be used to introduce a wide variety of substituents at the 3-position of the pyridine ring, allowing for the exploration of new structure-activity relationships in the development of novel herbicides. The ester functionality also provides a handle for further modification.

Table 2: Examples of Picolinic Acid-Based Herbicides

| Herbicide | Chemical Class | Target Weeds |

| Picloram | Picolinic acid | Broadleaf weeds |

| Clopyralid | Picolinic acid | Broadleaf weeds |

| Aminopyralid | Picolinic acid | Broadleaf weeds |

| Halauxifen-methyl | Arylpicolinate | Broadleaf weeds |

| Florpyrauxifen-benzyl | Arylpicolinate | Grass and broadleaf weeds |

Materials Science Applications

The reactivity of this compound also makes it a candidate for applications in materials science, particularly in the synthesis of functional polymers. The presence of two distinct reactive sites allows for its incorporation into polymer chains as a monomer or for the post-polymerization modification of existing polymers.

The bromomethyl group on this compound is a versatile functional group for polymerization. It can potentially be used in various polymerization techniques. For instance, it could serve as an initiating site for atom transfer radical polymerization (ATRP) or as a reactive group in polycondensation reactions.

The synthesis of functional polymers often relies on the use of monomers bearing reactive functional groups. researchgate.net Bromomethylated aromatic compounds, in general, are used in the synthesis of functional polymers. For example, the polymerization of monomers containing bromomethyl groups can lead to polymers with pendant reactive sites that can be further modified to introduce specific functionalities. This post-polymerization modification is a powerful tool for creating materials with tailored properties.

While there are no specific examples in the search results of the direct polymerization of this compound, the synthesis of functional polymers from structurally related bromo-substituted monomers is known. For example, polymers containing bromo-substituents have been functionalized via Ullmann coupling reactions to introduce new chemical groups and modify the polymer's properties. mdpi.com This suggests that this compound could be used to synthesize polymers with pendant picolinate moieties, which could then be used for applications such as metal chelation or as a platform for further chemical transformations.

Table 3: Potential Polymerization Methods for this compound

| Polymerization Method | Role of this compound | Potential Polymer Structure |

| Polycondensation | Monomer (with a suitable co-monomer) | Polyester or polyether with pendant picolinate groups |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer chains with a picolinate end-group |

| Post-polymerization modification | Reactive species for grafting onto a polymer backbone | Polymer with pendant methyl 3-(picolinyl)methyl groups |

Precursor for Advanced Functional Materials

The structural core of this compound is integral to the development of advanced functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. bldpharm.com The picolinate moiety is an excellent ligand for metal ions, and the bromomethyl group provides a convenient point of attachment for building larger, repeating structural units.

By reacting this compound with other organic linkers, researchers can construct robust, porous materials. These materials are under investigation for a variety of applications, including:

Luminescence and Sensing: Picolinate-based coordination polymers, particularly those involving lanthanide ions like Europium(III), can exhibit strong luminescent properties. These materials can be designed to detect the presence of specific molecules, such as nitroaromatics or other metal ions, through changes in their light emission.

OLED Materials: The compound serves as a building block for organic light-emitting diode (OLED) materials, where the specific electronic properties of the picolinate structure can be harnessed. bldpharm.com

Ligand Design in Coordination Chemistry

The picolinate functional group is a well-established bidentate chelating agent, meaning it can bind to a metal ion at two points (the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group). wikipedia.org This makes this compound an ideal starting material for designing more complex, multidentate ligands tailored for specific metal ions and applications. nih.gov The reactive bromomethyl group allows for the straightforward coupling of the picolinate unit to other coordinating groups, creating ligands with high affinity and selectivity for target metals.

The design of selective chelating agents is crucial for applications ranging from medical imaging to catalysis. Ligands derived from picolinic acid have shown great promise in binding strongly to a variety of metal ions. researchgate.net

Gallium (Ga³⁺): Picolinate-based ligands exhibit exceptionally high stability when complexed with Gallium(III). acs.org Studies comparing dipicolinate complexes of Gallium(III) and Lanthanum(III) found that the stability constants for the gallium complexes were significantly higher, by approximately 8 orders of magnitude. acs.org This is attributed to a better match between the size of the Ga³⁺ ion and the binding cavity of the dipicolinate ligand. acs.org Tripodal picolinate chelators have been synthesized that fully occupy the octahedral coordination geometry of the Ga³⁺ ion, leading to highly stable complexes. nih.gov

Lanthanides (e.g., Eu³⁺, Tb³⁺, Lu³⁺): The picolinate structure is also widely used to create ligands for lanthanide ions. These complexes are of great interest for their unique luminescent and magnetic properties. Pyclen-based ligands incorporating picolinate arms have been studied extensively for their ability to form highly stable and inert complexes with therapeutic radiolanthanides like Lutetium-177 (¹⁷⁷Lu) and Terbium-161 (¹⁶¹Tb). chemrxiv.org The high thermodynamic stability of these complexes is crucial for their potential use in medicine. chemrxiv.org

| Metal Ion | Ligand Type / Application | Key Finding |

| Gallium (Ga³⁺) | Dipicolinate & Tripodal Picolinate Ligands | Forms exceptionally stable complexes due to a good size match; used in radiopharmaceutical design. nih.govacs.org |

| Lanthanides (Eu³⁺, Lu³⁺, Tb³⁺) | Picolinate-based Coordination Polymers & Pyclen Derivatives | Creates highly luminescent materials (Eu³⁺) and very stable, inert chelates for radiotherapeutic applications (Lu³⁺, Tb³⁺). chemrxiv.org |

This table summarizes the application of picolinate-based ligands, derived from precursors like this compound, in chelating specific metal ions.

A significant application of picolinate-derived ligands is in the field of nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. PET requires radiopharmaceuticals, which are biologically active molecules tagged with a positron-emitting radionuclide. statpearls.comiaea.org

Fluorine-18 (B77423) (¹⁸F) is a preferred radionuclide for PET due to its convenient 110-minute half-life and low positron energy, which allows for high-resolution images. statpearls.comopenmedscience.com this compound can be used as a building block in two main ways: